3-(3,4-dimethoxyphenyl)-11-(5-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
CAS No.:
Cat. No.: VC10489702
Molecular Formula: C26H26N2O3S
Molecular Weight: 446.6 g/mol
* For research use only. Not for human or veterinary use.
![3-(3,4-dimethoxyphenyl)-11-(5-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -](/images/structure/VC10489702.png)
Specification
Molecular Formula | C26H26N2O3S |
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Molecular Weight | 446.6 g/mol |
IUPAC Name | 9-(3,4-dimethoxyphenyl)-6-(5-methylthiophen-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Standard InChI | InChI=1S/C26H26N2O3S/c1-15-8-11-24(32-15)26-25-20(27-18-6-4-5-7-19(18)28-26)12-17(13-21(25)29)16-9-10-22(30-2)23(14-16)31-3/h4-11,14,17,26-28H,12-13H2,1-3H3 |
Standard InChI Key | SQPJLGCMLIETMA-UHFFFAOYSA-N |
SMILES | CC1=CC=C(S1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C5N2 |
Canonical SMILES | CC1=CC=C(S1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C5N2 |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the dibenzodiazepine class, characterized by a seven-membered diazepine ring fused to two benzene moieties. Its structure features two distinct substituents: a 3,4-dimethoxyphenyl group at position 3 and a 5-methylthiophen-2-yl group at position 11. These substituents introduce electron-rich aromatic systems that influence molecular interactions and solubility.
Table 1: Key Physicochemical Parameters
The 3,4-dimethoxyphenyl group enhances lipophilicity (logP ≈ 3.8), while the thiophene moiety contributes to π-π stacking interactions . The diazepine core adopts a boat conformation, as observed in related hexahydrodibenzo-diazepinones .
Synthetic Pathways and Development
While no direct synthesis reports exist for this compound, plausible routes can be inferred from analogous diazepine syntheses and methoxyphenyl coupling methodologies.
Retrosynthetic Analysis
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Core Formation: A [4+3] cycloaddition between an ortho-aminobenzophenone derivative and a diene could form the diazepine ring .
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Substituent Introduction:
Key Intermediate Synthesis
A critical intermediate, 3,4-dimethoxybenzoylacetonitrile (CAS 4640-69-1), has been synthesized via lithiation of acetonitrile followed by reaction with methyl 3,4-dimethoxybenzoate . This intermediate could be adapted for constructing the dimethoxyphenyl-substituted diazepine core.
Pharmacological Profile and Mechanisms
Although direct studies on this compound are lacking, structurally related dibenzodiazepines and dimethoxyphenyl derivatives exhibit notable bioactivities:
Central Nervous System Effects
Diazepines generally exhibit affinity for GABA receptors, but the 5-methylthiophene substituent may redirect activity toward serotonin or dopamine receptors. The compound’s calculated BBB permeability (logBB ≈ 0.8) suggests potential CNS penetration .
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison with Related Compounds
The thiophene moiety in the target compound may enhance metabolic stability compared to purely phenyl-substituted analogs .
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